molecular formula C18H13F3O4 B12596221 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one CAS No. 616226-15-4

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B12596221
CAS No.: 616226-15-4
M. Wt: 350.3 g/mol
InChI Key: UYURAAOAUGCAHT-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one ( 616226-15-4) is a synthetic flavone derivative characterized by a benzopyran-4-one core structure with methoxy groups at positions 5 and 7 and a 4-(trifluoromethyl)phenyl substituent at position 2 . With a molecular weight of 350.3 g/mol, this compound serves as a valuable scaffold in medicinal chemistry and biochemical research . Extensive scientific studies have documented its diverse biological activities, making it a compound of significant interest. It has demonstrated antioxidant capabilities , effectively scavenging free radicals and contributing to cellular protection against oxidative stress . Furthermore, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases . Recent investigations have also highlighted its anticancer potential , with studies showing cytotoxicity and the ability to induce apoptosis in various cancer cell lines, including colon cancer cells . Additional research areas include its neuroprotective effects and its original study for selective herbicidal applications . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this high-quality compound to further explore its mechanisms of action and potential applications in drug discovery and other scientific fields.

Properties

CAS No.

616226-15-4

Molecular Formula

C18H13F3O4

Molecular Weight

350.3 g/mol

IUPAC Name

5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C18H13F3O4/c1-23-12-7-15(24-2)17-13(22)9-14(25-16(17)8-12)10-3-5-11(6-4-10)18(19,20)21/h3-9H,1-2H3

InChI Key

UYURAAOAUGCAHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-1-benzopyran-4-one with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research has documented the antioxidant capabilities of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases. Studies indicate that this compound effectively scavenges free radicals, thus contributing to cellular protection against oxidative stress .

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory properties. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, indicating its ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one has been studied for its neuroprotective effects. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by protecting neuronal cells from apoptosis and oxidative damage .

Potential as a Drug Candidate

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its structure allows for modifications that could enhance potency and selectivity against specific biological targets, making it a valuable scaffold for designing new pharmaceuticals .

Cosmetic Industry

The antioxidant properties of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one make it a suitable ingredient in cosmetic formulations aimed at skin protection. Its ability to neutralize free radicals can help in preventing skin aging and damage caused by UV radiation .

Agricultural Uses

There is potential for this compound in agricultural applications as a natural pesticide or herbicide due to its biological activity against pests and pathogens. Its efficacy could provide an environmentally friendly alternative to synthetic agrochemicals .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in vitro.
Anticancer ActivityInduced apoptosis in various cancer cell lines with IC50 values indicating potency.
NeuroprotectionShowed protective effects on neuronal cells against oxidative stress.
Drug DevelopmentIdentified as a lead compound for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name / Structure Substituents (Position) Key Functional Groups Biological Activity/Application Reference
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one -OCH₃ (5,7), -CF₃Ph (2) Trifluoromethyl, methoxy Herbicidal (selective against rape)
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one -OH (5,7), -OCH₃Ph (2) Hydroxyl, methoxy Safety data available (toxicity)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one (Hispidulin) -OH (5,7,4'), -OCH₃ (6) Hydroxyl, methoxy Antioxidant, anti-inflammatory
2-(4-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one -BrPh (2), -OH (5,7) Bromine, hydroxyl Safety data (inhalation risks)
Voruciclibum (2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-...) -CF₃Ph (2), -Cl, -OH (5,7) Chlorine, trifluoromethyl, hydroxyl Investigational drug (pharmaceutical)
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one -NO₂Ph (3), -OH (5,7) Nitro, hydroxyl Synthetic intermediate

Key Observations:

Trifluoromethyl vs. Halogen Substituents :

  • The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity compared to bromine or chlorine substituents (e.g., 2-(4-bromophenyl) or voruciclibum’s -Cl). This may improve membrane permeability and bioavailability .
  • In contrast, halogenated derivatives (e.g., bromine in , chlorine in ) exhibit distinct safety profiles, with brominated compounds posing inhalation risks .

Methoxy vs. This likely affects solubility and interaction with biological targets . Hydroxyl groups (-OH) in compounds like 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one increase polarity, which may correlate with higher toxicity or metabolic clearance .

Electron-Withdrawing vs.

Table 2: Herbicidal Activity of Selected Analogues (Based on )

Compound Substituents (R) Activity Against Rape Activity Against Barnyard Grass
4-(Trifluoromethyl)phenyl (Target) Moderate Weak
4-Chlorobenzyl Moderate Weak
4-Methoxyphenyl Weak None
3,4,5-Trimethoxyphenyl Strong Weak
  • The target compound’s -CF₃ group confers moderate herbicidal activity against rape, comparable to 4-chlorobenzyl derivatives but less potent than 3,4,5-trimethoxyphenyl analogues. Its weak activity against barnyard grass suggests selectivity influenced by substituent electronic properties .

Physicochemical and Crystallographic Properties

  • The -CF₃ group may disrupt these interactions due to steric hindrance, altering packing efficiency.
  • Solubility : Methoxy groups generally reduce aqueous solubility compared to hydroxylated analogues (e.g., Hispidulin in ), but -CF₃ may enhance lipid solubility for improved herbicidal absorption .

Biological Activity

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one, also known as a flavone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a review of current literature and research findings.

  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.2907 g/mol
  • CAS Registry Number : 21392-57-4
  • IUPAC Name : 5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one

Antioxidant Activity

Research has demonstrated that flavonoids exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases.

Anticancer Effects

Several studies have highlighted the anticancer potential of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one:

  • Cell Line Studies : In vitro studies using various cancer cell lines have indicated that this compound induces apoptosis and inhibits cell proliferation. For instance, it has been shown to reduce viability in colon cancer cells (SW1116) significantly .
  • Mechanism of Action : The compound appears to modulate signaling pathways associated with cancer progression, including the inhibition of NF-kB activation and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in various cellular models, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of flavonoids. The presence of methoxy groups at positions 5 and 7 on the benzopyran ring enhances the compound's lipophilicity and biological activity. Additionally, the introduction of a trifluoromethyl group at position 4 of the phenyl moiety contributes to increased potency against specific biological targets.

Study 1: Anticancer Activity in SW1116 Cells

A study conducted by researchers focused on evaluating the cytotoxic effects of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one on SW1116 colon cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined to be approximately 15 µM.

Concentration (µM)% Cell Viability
0100
585
1060
1530
2010

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of this compound using LPS-stimulated macrophages. The results showed a significant reduction in IL-6 and TNF-alpha production.

TreatmentIL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control300250
Compound (10 µM)150100
Compound (20 µM)5020

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